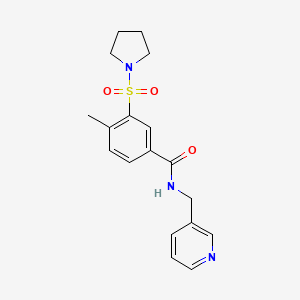![molecular formula C19H18N2O9 B6119384 dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate](/img/structure/B6119384.png)
dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMT or N,N-Dimethyltryptamine and is a derivative of the naturally occurring tryptamine.
Wirkmechanismus
The exact mechanism of action of DMT is not fully understood, but it is believed to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to changes in neural activity, which can result in altered states of consciousness and hallucinations.
Biochemical and Physiological Effects:
DMT has been shown to have various biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMT in lab experiments is its ability to induce altered states of consciousness, which can be useful for studying the neural mechanisms of consciousness. However, the psychoactive effects of DMT may also make it difficult to control experimental conditions, and its use may be limited by ethical considerations.
Zukünftige Richtungen
There are several potential future directions for research on DMT, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, the use of DMT in combination with other psychoactive compounds may provide insights into the interactions between different neurotransmitter systems in the brain. Finally, the development of new synthesis methods for DMT may allow for greater access to this compound for research purposes.
Synthesemethoden
The synthesis of DMT involves several chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of tryptamine with a nitrobenzaldehyde derivative, followed by the addition of terephthalic acid and dimethyl sulfate. The resulting compound is then purified using various techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMT has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and psychology. It has been shown to have psychoactive effects, which have led to its use in traditional medicinal practices in certain cultures. Additionally, DMT has been used as a tool to study the mechanisms of consciousness and altered states of consciousness.
Eigenschaften
IUPAC Name |
dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O9/c1-27-15-8-12(14(21(25)26)9-16(15)28-2)17(22)20-13-7-10(18(23)29-3)5-6-11(13)19(24)30-4/h5-9H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWYIBYCKRRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[(4,5-dimethoxy-2-nitrophenyl)carbonyl]amino}benzene-1,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(diphenylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6119305.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylmethyl)-3-piperidinamine](/img/structure/B6119312.png)
![2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)


![1-[2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6119351.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)
![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
![ethyl 3-[(4-hydroxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6119397.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)

![4-fluoro-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B6119420.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B6119422.png)
![N-(5-{[(3-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6119424.png)